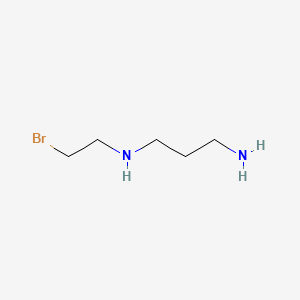

2-(3-Aminopropylamino)ethyl bromide

Overview

Description

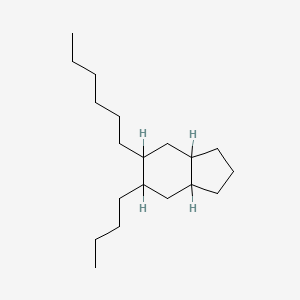

2-(3-Aminopropylamino)ethyl bromide, also known as AEB or Ethyleneimine propylamine bromide, is an organic compound. It has a molecular formula of C5H13BrN2 and a molecular weight of 181.07 g/mol .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of a primary amine with a halogenoalkane . For instance, a reaction similar to the Williamson Ether Synthesis could be used, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide .Chemical Reactions Analysis

As an amine, this compound can act as a nucleophile, attracted to positive parts of other molecules or ions . It could undergo substitution reactions with alkyl halides . The reaction could proceed via an SN2 mechanism, where bond-forming and bond-breaking occur simultaneously .Scientific Research Applications

Radioprotection in Cancer Therapy

2-(3-Aminopropylamino)ethyl bromide, known as WR-2721, demonstrates significant radioprotective properties. It has been observed to protect oxygenated portions of tumors while sparing hypoxic cells, making it potentially useful in cancer therapies (Utley et al., 1974). This selective radioprotection is beneficial in reducing the adverse effects of radiation on normal tissues (Yuhas et al., 1980).

Chemoprotective Agent

WR-2721 also serves as a chemoprotective agent, particularly against cyclophosphamide-induced hematologic toxicity. It selectively protects non-tumor tissues, enhancing the therapeutic index of chemotherapy (Glover et al., 1986).

Antibacterial Applications

The compound has been explored for its antibacterial potential. Quaternization of tertiary amino groups in cellulose fibers with alkyl bromides, including this compound, has been found effective against Escherichia coli, indicating its utility in developing antibacterial materials (Roy et al., 2008).

Photoprotection in Photodynamic Therapy

This compound is also found to be protective against photosensitized oxidation. It reduces porphyrin-induced photopolymerization and phototoxic damage, suggesting its use in mitigating the side effects of photodynamic therapy (Dillon et al., 1988).

Ototoxicity Prophylaxis

WR-2721 has been shown to ameliorate hearing losses due to ototoxic doses of antibiotics like kanamycin in animal models, suggesting its potential in preventing drug-induced hearing impairment (Pierson & Møller, 1981).

Synthesis and Chemical Studies

The compound has been the subject of various synthesis and chemical studies, exploring efficient routes for its preparation and modifications, thereby expanding its potential applications in medical and scientific research (Kim & Kim, 1984)

Mechanism of Action

Target of Action

It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, often leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminopropylamino)ethyl bromide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

2-(3-Aminopropylamino)ethyl bromide plays a role in biochemical reactions

Cellular Effects

It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is suggested that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses

properties

IUPAC Name |

N'-(2-bromoethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrN2/c6-2-5-8-4-1-3-7/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVLVMINWPCNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)